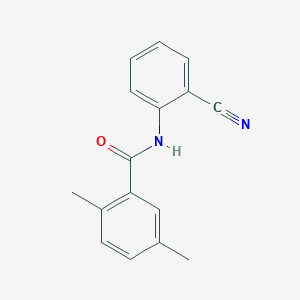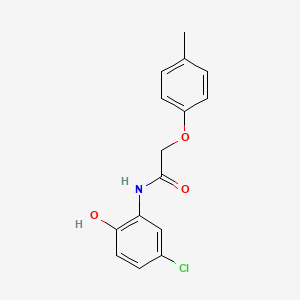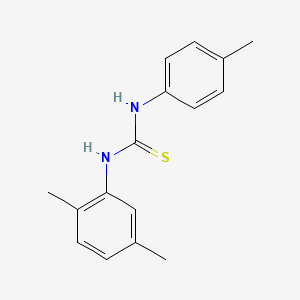![molecular formula C16H16N2O2S B5697833 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as DCAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCAF is a yellow crystalline powder that is soluble in organic solvents and shows promising results in various research studies.
作用機序
The mechanism of action of DCAF is not fully understood, but it is believed to inhibit tubulin polymerization by binding to the colchicine binding site on tubulin. This leads to the disruption of microtubule formation, which is essential for cell division and proliferation. DCAF has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
DCAF exhibits various biochemical and physiological effects, including inhibition of tubulin polymerization, antibacterial and antifungal activity, and disruption of cell membranes. DCAF has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of DCAF.
実験室実験の利点と制限
One of the main advantages of DCAF is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DCAF is also relatively easy to synthesize and purify, making it readily available for research studies. However, one of the limitations of DCAF is its toxicity, which can limit its use in certain applications. Further studies are needed to fully understand the toxicity of DCAF and its potential impact on the environment.
将来の方向性
There are several future directions for DCAF research, including:
1. Development of new DCAF derivatives with improved anticancer and antibacterial activity.
2. Synthesis of novel materials using DCAF as a building block for optoelectronic applications.
3. Investigation of the toxicity of DCAF and its potential impact on the environment.
4. Development of new catalytic systems using DCAF as a ligand for organic transformations.
5. Investigation of the mechanism of action of DCAF and its potential targets in cancer cells and microorganisms.
Conclusion:
In conclusion, DCAF is a promising chemical compound with potential applications in various fields. The synthesis method of DCAF involves the reaction of 3,5-dimethylaniline with carbon disulfide and potassium hydroxide to form the intermediate 3,5-dimethyl-N-phenylisothiourea. The intermediate is then reacted with furfurylamine and acryloyl chloride to form DCAF. DCAF has shown promising results in various research studies, including its potential as an anticancer agent, antibacterial and antifungal agent, and building block for novel materials. However, further studies are needed to fully understand the biochemical and physiological effects of DCAF and its potential impact on the environment.
合成法
The synthesis of DCAF involves the reaction of 3,5-dimethylaniline with carbon disulfide and potassium hydroxide to form the intermediate 3,5-dimethyl-N-phenylisothiourea. The intermediate is then reacted with furfurylamine and acryloyl chloride to form DCAF. The yield of DCAF varies depending on the reaction conditions, but it can be optimized by controlling the reaction time, temperature, and reactant ratios.
科学的研究の応用
DCAF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DCAF has shown promising results as a potential anticancer agent due to its ability to inhibit tubulin polymerization. DCAF also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In materials science, DCAF has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In catalysis, DCAF has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in organic transformations.
特性
IUPAC Name |
(E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-8-12(2)10-13(9-11)17-16(21)18-15(19)6-5-14-4-3-7-20-14/h3-10H,1-2H3,(H2,17,18,19,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJUEBRYBGFJZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)

![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)